6-Amino-2,4-dichloro-3-methylphenol hydrochloride
Overview
Description
Scientific Research Applications
6-Amino-2,4-dichloro-3-methylphenol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
6-Amino-2,4-dichloro-3-methylphenol hydrochloride (6ADCP) is primarily used as a fungicide . Its primary targets are the proteins essential for cell division in fungi .
Mode of Action
The compound interacts with its targets by inhibiting the production of these essential proteins . This inhibition disrupts the normal cell division process, leading to the death of the fungal cells .
Result of Action
The primary result of 6ADCP’s action is the inhibition of fungal growth. By disrupting protein synthesis and thus cell division, it causes the death of fungal cells .
Safety and Hazards
6-Amino-2,4-dichloro-3-methylphenol Hydrochloride can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice .
Biochemical Analysis
Biochemical Properties
6-Amino-2,4-dichloro-3-methylphenol hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting fungal growth. It achieves this by binding to the ferric ion in the enzyme ribonucleotide reductase, which is essential for DNA and RNA synthesis . This interaction inhibits the production of proteins necessary for cell division, thereby preventing fungal proliferation. Additionally, this compound has emulsifying properties, which can be beneficial in various biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the production of proteins essential for cell division, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . This compound’s ability to bind to the ferric ion in ribonucleotide reductase disrupts the synthesis of DNA and RNA, leading to altered cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ferric ion in the enzyme ribonucleotide reductase, inhibiting its activity and preventing the synthesis of DNA and RNA . This inhibition disrupts the production of proteins necessary for cell division, leading to the compound’s antifungal properties. Additionally, the compound’s emulsifying properties may contribute to its interactions with other biomolecules, further influencing its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained antifungal activity, although the extent of its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is most effective while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors essential for its biochemical effects. The compound’s primary mode of action involves binding to the ferric ion in ribonucleotide reductase, inhibiting its activity and disrupting DNA and RNA synthesis . This interaction affects metabolic flux and metabolite levels, leading to altered cellular functions and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s emulsifying properties may facilitate its distribution within cellular compartments, affecting its localization and accumulation . Additionally, specific transporters may play a role in the compound’s uptake and distribution, further influencing its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules, such as ribonucleotide reductase, and its subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,4-dichloro-3-methylphenol hydrochloride typically involves the nitration of 2,4-dichloro-3-methylphenol followed by reduction and subsequent amination . The reaction conditions often include the use of sulfuric acid for nitration and ammonia for the amination step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, ensuring high purity and yield. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dichloro-3-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2,4-dichloro-m-cresol hydrochloride
- 2,4-Dichloro-3-methylphenol
- 6-Amino-2,4-dichlorophenol
Uniqueness
6-Amino-2,4-dichloro-3-methylphenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-amino-2,4-dichloro-3-methylphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c1-3-4(8)2-5(10)7(11)6(3)9;/h2,11H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYQHLEDJOHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885776 | |
Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39549-31-0 | |
Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39549-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2,4-dichloro-m-cresol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039549310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2,4-dichloro-3-methylphenol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 6-amino-2,4-dichloro-3-methyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2,4-dichloro-m-cresol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-2,4-DICHLORO-M-CRESOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4291575TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.